molecular formula C10H14N2O B2651282 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine CAS No. 259261-82-0

2-Methyl-3-(pyrrolidin-3-yloxy)pyridine

Cat. No.: B2651282
CAS No.: 259261-82-0
M. Wt: 178.235
InChI Key: OMQMSVMMXTUZRZ-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known by its CAS Number: 259261-82-0 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 285.8±40.0 °C and its predicted density is 1.088±0.06 g/cm3 . Its pKa is predicted to be 9.10±0.10 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrrolidines, like 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, are significant in the synthesis of heterocyclic compounds due to their biological effects and industrial applications such as dyes and agrochemical substances. Research demonstrates the polar nature of [3+2] cycloaddition reactions involving pyrrolidine derivatives, leading to the synthesis of structurally unique pyrrolidines under mild conditions. This highlights the compound's role in expanding the chemistry of pyrrolidines and analogous reactions (Żmigrodzka et al., 2022).

Cognitive Enhancement

This compound has been identified as a potent ligand for nicotinic acetylcholine receptors (nAChRs), showing promise in cognitive enhancement and anxiolytic activity. Studies suggest its potential as a therapeutic agent for cognitive disorders due to its favorable oral bioavailability and reduced activation of peripheral receptors, showcasing the therapeutic relevance of this compound in neuropharmacology (Lin et al., 1997).

Fluorescent Probes for RNA

Derivatives of this compound have been explored as fluorescent probes, particularly for monitoring RNA secondary structure formation. Their red-shifted absorbance allows for selective excitation in the presence of natural nucleosides, making them suitable for site-specific probing of RNA structure and dynamics. This application is critical for understanding RNA function and interactions, contributing to the field of molecular biology and genetics (Tinsley & Walter, 2006).

Organocatalysis

In the realm of synthetic chemistry, this compound derivatives have been applied in organocatalytic reactions, such as the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity. These reactions underscore the compound's utility in creating structurally complex and biologically active molecules through asymmetric synthesis, highlighting its role in advancing organocatalysis and medicinal chemistry (Chen et al., 2009).

Properties

IUPAC Name

2-methyl-3-pyrrolidin-3-yloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQMSVMMXTUZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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